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Compound of Interest

Compound Name: N,N-diallyl-2-chloropyridin-4-amine

Cat. No.: B1480133

Technical Guide: N,N-diallyl-2-chloropyridin-4-
amine

Disclaimer: As of November 2025, a thorough review of scientific literature and chemical
databases reveals no available data for the specific compound N,N-diallyl-2-chloropyridin-4-
amine. This technical guide, therefore, focuses on its likely precursor, 4-Amino-2-
chloropyridine, for which extensive information is available. A proposed synthesis for N,N-
diallyl-2-chloropyridin-4-amine is presented based on established chemical principles. All
properties and experimental details for the target compound should be considered hypothetical
until experimentally verified.

Introduction to 4-Amino-2-chloropyridine

4-Amino-2-chloropyridine is a halogenated aminopyridine that serves as a versatile
intermediate in the synthesis of a wide range of organic compounds.[1] Its bifunctional nature,
possessing both a nucleophilic amino group and a reactive chloro-substituent, makes it a
valuable building block in medicinal chemistry and agrochemical development.[2][3] Notably, it
IS a key component in the synthesis of plant growth regulators like forchlorfenuron (CPPU) and
has been investigated for its own potential herbicidal and antimicrobial activities.[3][4] The
pyridine ring is a fundamental scaffold in numerous biologically active molecules.[2]

Properties of 4-Amino-2-chloropyridine
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The known physical and chemical properties of 4-Amino-2-chloropyridine are summarized in
the table below.

Property Value Source(s)

Molecular Formula CsHsCIN2 [5]

Molecular Weight 128.56 g/mol [5]

CAS Number 14432-12-3 [5]
White to light yellow crystalline

Appearance [1]
powder

Melting Point 90-94 °C [1]

Water Solubility Slightly soluble [1]

pKa 4.73 £ 0.30 (Predicted) [1]
BLBDTBCGPHPIJK-

InChl Key [5]

UHFFFAOYSA-N

Canonical SMILES C1=CN=C(C=C1N)CI [5]

Synthesis of 4-Amino-2-chloropyridine

Several methods for the industrial synthesis of 4-Amino-2-chloropyridine have been reported.
Two common routes are outlined below.

2-Chloropyridine Nitration-Reduction Method

This is a widely used and economical synthesis route.[3]

» N-Oxidation: 2-Chloropyridine is reacted with hydrogen peroxide in an acetic acid medium to
form 2-chloropyridine-N-oxide. This activates the 4-position of the pyridine ring.[3]

 Nitration: The N-oxide is then nitrated using a mixture of nitric and sulfuric acids to introduce
a nitro group at the 4-position, yielding 2-chloro-4-nitropyridine-N-oxide.[3]
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e Reduction: The nitro group is subsequently reduced to an amino group, typically using iron
powder in acetic acid, to give the final product, 4-Amino-2-chloropyridine.[3]

Isonicotinic Acid Chlorination-Amination Method

This method utilizes the more readily available isonicotinic acid as the starting material.[3]

N-Oxidation: Isonicotinic acid is first converted to its N-oxide with hydrogen peroxide.[3]

Amidation: The N-oxide undergoes amination to form isonicotinamide-N-oxide.[3]

Chlorination: Reaction with phosphorus pentachloride yields 2-chloro-4-isonicotinamide.[3]

Hofmann Degradation: The final step is a Hofmann degradation reaction under alkaline
conditions to produce 4-Amino-2-chloropyridine.[3]

Proposed Synthesis of N,N-diallyl-2-chloropyridin-4-
amine

The synthesis of the target compound, N,N-diallyl-2-chloropyridin-4-amine, from 4-Amino-2-
chloropyridine can be plausibly achieved through a standard N-alkylation reaction.

Experimental Protocol: Diallylation of 4-Amino-2-
chloropyridine

Objective: To synthesize N,N-diallyl-2-chloropyridin-4-amine via the diallylation of 4-Amino-2-
chloropyridine.

Materials:

4-Amino-2-chloropyridine

Allyl bromide

Sodium hydride (NaH) or a suitable non-nucleophilic base (e.g., potassium carbonate)

Anhydrous N,N-dimethylformamide (DMF) or other suitable polar aprotic solvent
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» Diethyl ether or ethyl acetate

o Saturated agueous sodium bicarbonate solution

e Brine

e Anhydrous magnesium sulfate or sodium sulfate

o Standard laboratory glassware and magnetic stirrer
e Inert atmosphere (e.g., nitrogen or argon)
Procedure:

o Reaction Setup: A dry, round-bottom flask is charged with 4-Amino-2-chloropyridine and
anhydrous DMF under an inert atmosphere.

o Deprotonation: Sodium hydride (2.2 equivalents) is added portion-wise to the stirred solution
at 0 °C. The mixture is stirred at this temperature for 30 minutes, then allowed to warm to
room temperature and stirred for an additional hour to ensure complete deprotonation of the
amino group.

« Alkylation: The reaction mixture is cooled back to 0 °C, and allyl bromide (2.5 equivalents) is
added dropwise. The reaction is then allowed to warm to room temperature and stirred for
12-24 hours. Reaction progress can be monitored by thin-layer chromatography (TLC).

o Workup: The reaction is carefully quenched by the slow addition of water. The aqueous
mixture is then extracted with diethyl ether or ethyl acetate. The combined organic layers are
washed with saturated agueous sodium bicarbonate solution, followed by brine.

 Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the
solvent is removed under reduced pressure. The crude product can be purified by column
chromatography on silica gel to yield the pure N,N-diallyl-2-chloropyridin-4-amine.

Characterization: The structure of the final product should be confirmed by spectroscopic
methods such as *H NMR, 3C NMR, and mass spectrometry.
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Proposed Synthesis Workflow
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Caption: Proposed synthesis workflow for N,N-diallyl-2-chloropyridin-4-amine.

Potential Properties and Biological Activity of N,N-
diallyl-2-chloropyridin-4-amine

The introduction of two allyl groups to the amino nitrogen of 4-Amino-2-chloropyridine is

expected to significantly alter its physicochemical and biological properties.

» Physicochemical Properties: The diallylated compound will have a higher molecular weight

and is expected to be more lipophilic than its precursor. This will likely result in a lower
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melting point and decreased water solubility.

 Biological Activity: While the biological activity of N,N-diallyl-2-chloropyridin-4-amine is
unknown, the presence of the 2-chloropyridine moiety, found in some bioactive compounds,
suggests that it could be a candidate for screening in various assays. The diallylamino group
may also impart novel pharmacological effects. Aminopyridine derivatives have been
explored for a wide range of biological activities.[6] The biological activities of naphthyridine
derivatives, which contain fused pyridine rings, have been studied for their anti-infectious
and anticancer properties, though this is a different class of compound.[7] Further research
into aminopyridine derivatives has shown some antimicrobial activity.[8]

Future Research Directions

The lack of data on N,N-diallyl-2-chloropyridin-4-amine presents an opportunity for novel
research.

o Synthesis and Characterization: The first step would be to synthesize the compound, likely
via the proposed protocol, and thoroughly characterize it to confirm its structure and
determine its physicochemical properties.

» Biological Screening: The purified compound should be subjected to a broad range of
biological screens to identify any potential therapeutic or agrochemical applications. This
could include assays for antimicrobial, anticancer, anti-inflammatory, and herbicidal activity.

e Structure-Activity Relationship (SAR) Studies: Should any promising activity be identified,
further synthetic modifications could be undertaken to explore the structure-activity
relationships of this novel scaffold. The functionalization of 2-chloropyridines is a topic of
interest in medicinal chemistry.[9]

Conclusion

While no information is currently available for N,N-diallyl-2-chloropyridin-4-amine, a
comprehensive understanding of its likely precursor, 4-Amino-2-chloropyridine, provides a solid
foundation for its potential synthesis and exploration. The proposed synthetic route offers a
viable path to obtaining this novel compound, which may possess interesting and potentially
useful biological properties. Experimental validation is required to determine the actual
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properties and activities of N,N-diallyl-2-chloropyridin-4-amine, making it a new frontier for
chemical and pharmacological research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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